2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide
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Overview
Description
2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide is a chemical compound that has shown potential in various scientific research applications. It is a member of the benzimidazole family of compounds and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide is not well understood. However, it has been suggested that it may act as a reactive oxygen species scavenger, which could contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide in lab experiments is its potential as a fluorescent probe for imaging applications. However, one limitation is that its mechanism of action is not well understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide. One direction is to further study its potential as a drug candidate for various diseases. Another direction is to study its mechanism of action in more detail. Additionally, further research could be conducted to explore its potential as a fluorescent probe for imaging applications.
Synthesis Methods
The synthesis of 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide has been achieved using different methods. One such method involves the reaction of 2-aminobenzimidazole with thiocarboxylic acid in the presence of a base. Another method involves the reaction of 2-aminobenzimidazole with carbon disulfide in the presence of an alkali. Both of these methods result in the formation of the desired compound.
Scientific Research Applications
2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide has been used in various scientific research applications. One such application is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for various diseases. It has also been studied for its potential use as a fluorescent probe for imaging applications.
properties
CAS RN |
121690-16-2 |
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Product Name |
2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide |
Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxamide |
InChI |
InChI=1S/C8H7N3OS/c9-7(12)4-1-2-5-6(3-4)11-8(13)10-5/h1-3H,(H2,9,12)(H2,10,11,13) |
InChI Key |
MQSRCSVSMSOISM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)N)NC(=S)N2 |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC(=S)N2 |
Origin of Product |
United States |
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